molecular formula C20H19N3O3 B11342333 N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11342333
M. Wt: 349.4 g/mol
InChI Key: ZHFTVKMSGXLSDQ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, acetylamino group, and dimethylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the acetylamino and dimethylphenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted oxazole derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents, such as:

  • N-[4-(acetylamino)phenyl]-5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(5-{[4-(acetylamino)phenyl]sulfonyl}-1,3-thiazol-2-yl)acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-12-4-5-15(10-13(12)2)19-11-18(23-26-19)20(25)22-17-8-6-16(7-9-17)21-14(3)24/h4-11H,1-3H3,(H,21,24)(H,22,25)

InChI Key

ZHFTVKMSGXLSDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

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